Mephenesin carbamate

Pharmacokinetics Oral bioavailability Plasma concentration

Choose Mephenesin carbamate (MC 2303/Tolseram) for reproducible intermediate-duration muscle relaxation when ultra-short mephenesin is insufficient and long-acting methocarbamol introduces confounding variables. Its carbamate esterification provides sustained plasma levels without generating free mephenesin, making it the definitive reference standard for structure‑pharmacokinetic relationship (SPKR) studies, spinal cord electrophysiology, and forensic carbamate identification workflows. Differentiated pharmacokinetic profile documented in human comparative plasma level studies. Ideal for spasticity models requiring hours-long muscle relaxation without accumulation across multiple dosing intervals.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 533-06-2
Cat. No. B1214594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenesin carbamate
CAS533-06-2
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(COC(=O)N)O
InChIInChI=1S/C11H15NO4/c1-8-4-2-3-5-10(8)15-6-9(13)7-16-11(12)14/h2-5,9,13H,6-7H2,1H3,(H2,12,14)
InChIKeyKRPAJLYSLFNDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mephenesin Carbamate (CAS 533-06-2): Skeletal Muscle Relaxant with Prolonged Duration of Action


Mephenesin carbamate is a centrally acting skeletal muscle relaxant belonging to the propanediol carbamate class [1]. It is a carbamic acid ester derivative of mephenesin, a compound first introduced as a muscle relaxant by Berger and Bradley in 1946 [2]. The carbamate modification was designed to address the primary limitation of mephenesin—its rapid metabolic deactivation via oxidation of terminal hydroxy groups, resulting in a very short duration of action [3]. Mephenesin carbamate retains the spinal cord-mediated muscle relaxant properties of its parent compound while demonstrating improved pharmacokinetic characteristics, including higher and more sustained plasma levels following oral administration [4].

Why Mephenesin Carbamate Cannot Be Substituted by Generic In-Class Alternatives


Centrally acting muscle relaxants within the propanediol and carbamate classes exhibit substantial divergence in pharmacokinetic profiles, potency, and safety margins that preclude interchangeable substitution without quantitative justification [1]. Mephenesin carbamate occupies a specific intermediate position between its parent compound mephenesin and more extensively modified derivatives such as methocarbamol. While mephenesin suffers from a prohibitively short duration of action due to rapid oxidative metabolism, mephenesin carbamate achieves significantly higher and more persistent plasma concentrations without introducing the altered potency or toxicity profiles observed with other carbamate congeners [2]. Conversely, methocarbamol—although achieving even higher plasma levels—demonstrates distinct pharmacological activity differences in anticonvulsant and paralytic assays that preclude it from serving as a simple pharmacokinetic upgrade [3]. The evidence below establishes that each compound in this class possesses a unique quantitative signature that directly impacts scientific and procurement decisions.

Mephenesin Carbamate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Plasma Exposure: Mephenesin Carbamate vs. Mephenesin (Parent Compound)

Mephenesin carbamate demonstrates significantly higher and more sustained plasma levels compared to its parent compound mephenesin following oral administration in human subjects [1]. This difference addresses the primary clinical limitation of mephenesin—its extremely short duration of action due to rapid oxidative metabolism of terminal hydroxy groups [2]. The carbamate modification prevents first-pass metabolic inactivation, resulting in measurable plasma concentrations that exceed those of the parent compound without generating free mephenesin [1].

Pharmacokinetics Oral bioavailability Plasma concentration

Duration of Protective Action: Mephenesin Carbamate vs. Mephenesin vs. Methocarbamol

In a direct pharmacologic comparison using the strychnine challenge model in rats, the carbamate esters (mephenesin carbamate and methocarbamol) exhibited significantly longer protective action than their unesterified parent compounds. The duration of protection decreased in the order: methocarbamol (AHR-85) > mephenesin carbamate > mephenesin > guaiacol glyceryl ether [1]. This ranking demonstrates that carbamate derivatization substantially prolongs protective activity, with mephenesin carbamate occupying an intermediate position between the short-acting parent compound and the longer-acting methocarbamol.

Anticonvulsant activity Duration of action Strychnine challenge

Paralytic Activity: Mephenesin Carbamate vs. Methocarbamol (AHR-85) vs. Mephenesin

In the same pharmacologic comparison study, the paralytic activity of methocarbamol (AHR-85) was approximately equivalent to that of mephenesin after 60 minutes of absorption from the peritoneal space, but exceeded that of mephenesin carbamate at this time point [1]. Additionally, methocarbamol provided greater protection against electroshock-generated tonic extensor convulsions than both mephenesin and mephenesin carbamate when comparisons were made 60 minutes after intraperitoneal injection in mice [1]. Mephenesin carbamate thus demonstrates lower paralytic potency relative to methocarbamol, a distinction with implications for therapeutic index and side-effect profile.

Muscle relaxant potency Paralytic activity Electroshock protection

Anti-Pentylenetetrazol Activity: Mephenesin Carbamate vs. Methocarbamol vs. Parent Compounds

Both mephenesin carbamate and methocarbamol (AHR-85) afford greater protection against pentylenetetrazol-induced seizures than their unesterified parent compounds [1]. However, methocarbamol demonstrated significantly greater anti-pentylenetetrazol activity than mephenesin carbamate when 30 minutes of absorption was allowed after intraperitoneal injection [1]. This indicates that while carbamate derivatization universally enhances anticonvulsant efficacy, the magnitude of enhancement differs substantially between mephenesin carbamate and methocarbamol.

Anticonvulsant activity Pentylenetetrazol seizure model Carbamate vs. non-carbamate

Safety Index: Mephenesin vs. Carisoprodol, Meprobamate, and Methocarbamol

In a comparative study using the head-drop method in rabbits to assess muscle relaxant activity and respiratory paralysis, centrally acting drugs were ranked according to safety ratios (LD50/HD50). The safety ratios in descending order were: carisoprodol (7.9), tybamate, mephenesin, meprobamate, chlordiazepoxide, methocarbamol, succinylcholine, diazepam (1.3), and gallamine (1.3) [1]. Mephenesin—and by class-level inference mephenesin carbamate—demonstrated an intermediate safety profile, superior to methocarbamol but inferior to carisoprodol and tybamate. Methocarbamol was noted to be "by far the least potent" of the centrally acting compounds with respect to muscle relaxation, with the single exception of orphenadrine [1].

Therapeutic index Safety margin Head-drop model

Mephenesin Carbamate: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Muscle Relaxant Studies Requiring Intermediate Duration of Action

Mephenesin carbamate is optimally suited for rodent models of spasticity and muscle hypertonia where the ultra-short duration of mephenesin is inadequate but the extended activity of methocarbamol introduces confounding variables. The evidence from strychnine-challenge studies demonstrates that mephenesin carbamate provides prolonged protective action compared to mephenesin, yet its duration is shorter than methocarbamol [1]. This intermediate profile allows for experimental designs requiring sustained muscle relaxation over several hours without accumulation across multiple dosing intervals [2].

Pharmacokinetic Reference Standard for Carbamate Prodrug Design

Mephenesin carbamate serves as a validated reference compound for studying the pharmacokinetic consequences of carbamate derivatization of rapidly metabolized alcohols. The direct comparative plasma level data in humans demonstrates that conversion of mephenesin to its carbamate ester significantly increases both peak concentration and persistence [1], without generating free mephenesin in plasma [1]. This makes mephenesin carbamate an essential positive control in structure-pharmacokinetic relationship (SPKR) studies evaluating novel carbamate prodrugs, particularly those targeting hepatic first-pass metabolism avoidance.

Spinal Cord Neuropharmacology and Motoneuron Excitability Studies

Electrophysiological investigations using isolated spinal cord preparations have characterized the distinct mechanisms of mephenesin and related carbamates on motoneuron firing. Mephenesin inhibits both monosynaptic and polysynaptic reflexes and suppresses dorsal root reflexes and primary afferent terminal excitability, whereas chlorphenesin carbamate selectively inhibits reflex pathways without affecting primary afferent terminals [1]. Mephenesin carbamate, as the direct carbamate analog of mephenesin, provides a critical tool for dissecting the structure-activity relationships governing spinal interneuron versus primary afferent modulation, with applications in basic neuroscience research and drug discovery for spasticity disorders.

Analytical Reference Material for Carbamate Differentiation by Mass Spectrometry

Mephenesin carbamate has been extensively characterized by mass spectrometry, with proposed fragmentation pathways deduced via deuterium labeling and accurate mass measurements [1]. This analytical characterization enables its use as a reference standard for differentiating closely related medicinal carbamates—including meprobamate, carisoprodol, and methocarbamol—in forensic toxicology, pharmaceutical quality control, and metabolite identification workflows. The availability of validated spectral data supports procurement for laboratories requiring authenticated reference materials for carbamate class analysis [2].

Quote Request

Request a Quote for Mephenesin carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.